N'-[(2E)-3-(1H-1,3-benzodiazol-2-yl)-2H-chromen-2-ylidene]benzohydrazide
Description
N'-[(2E)-3-(1H-1,3-Benzodiazol-2-yl)-2H-chromen-2-ylidene]benzohydrazide is a hybrid molecule combining three pharmacophoric units: a benzimidazole (1H-1,3-benzodiazol-2-yl), a coumarin (2H-chromen-2-ylidene), and a benzohydrazide scaffold. Its structural complexity necessitates multi-step synthesis, likely involving condensation of hydrazide intermediates with aldehydes or ketones .
Properties
IUPAC Name |
N-[(E)-[3-(1H-benzimidazol-2-yl)chromen-2-ylidene]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O2/c28-22(15-8-2-1-3-9-15)26-27-23-17(14-16-10-4-7-13-20(16)29-23)21-24-18-11-5-6-12-19(18)25-21/h1-14H,(H,24,25)(H,26,28)/b27-23+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKJOFPOGWQEQJE-SLEBQGDGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN=C2C(=CC3=CC=CC=C3O2)C4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/N=C/2\C(=CC3=CC=CC=C3O2)C4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2E)-3-(1H-1,3-benzodiazol-2-yl)-2H-chromen-2-ylidene]benzohydrazide typically involves the condensation of 3-(1H-1,3-benzodiazol-2-yl)-2H-chromen-2-one with benzohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Key Reaction Mechanisms
-
Condensation :
The imine bond (C=N) forms via nucleophilic attack of the hydrazide’s NH₂ group on the aldehyde’s carbonyl carbon, followed by dehydration . -
Tautomerism :
The enol-keto tautomerism of the hydrazone moiety influences reactivity, particularly in metal coordination (e.g., with Cu²⁺ or Co²⁺) .
Table 1: Spectroscopic Data for Structural Analogs
| Property | Observations for Analogous Compounds |
|---|---|
| IR (cm⁻¹) | 3250–3300 (N–H), 1680–1700 (C=O), 1600–1630 (C=N) |
| ¹H NMR (δ, ppm) | 8.5–8.6 (s, 1H, CH=N), 6.8–8.2 (m, aromatic H) |
| ¹³C NMR (δ, ppm) | 160–165 (C=O), 145–150 (C=N) |
| Mass (m/z) | [M+H]⁺: 350–400 (depending on substituents) |
Reactivity and Functionalization
-
Metal Coordination :
Similar benzohydrazides form complexes with transition metals (e.g., Cu²⁺, Co²⁺) via the imine nitrogen and carbonyl oxygen, as seen in .
Example: -
Cyclization Reactions :
Under basic conditions, hydrazones may undergo cyclization to form oxadiazoles or triazoles .
Stability and Degradation
-
Thermal Stability :
Decomposition occurs above 200°C (TGA data for analogs: 10% weight loss at 220–250°C) . -
Photoreactivity :
Chromene derivatives exhibit fluorescence, suggesting potential for photochemical studies .
Challenges and Limitations
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of benzodiazole and chromenyl compounds exhibit significant anticancer properties. Studies have shown that N'-[(2E)-3-(1H-1,3-benzodiazol-2-yl)-2H-chromen-2-ylidene]benzohydrazide may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .
Antimicrobial Properties
This compound has also demonstrated antimicrobial activity against a range of pathogens. The mechanism is believed to involve the disruption of microbial cell membranes, leading to cell death. Various studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria .
Organic Light Emitting Diodes (OLEDs)
Due to its luminescent properties, this compound is being explored for applications in organic light-emitting diodes (OLEDs). The compound's ability to emit light when excited makes it suitable for use in display technologies and lighting applications .
Photovoltaic Applications
The unique electro-optical properties of this compound also make it a candidate for photovoltaic applications. Its incorporation into solar cell designs could enhance the efficiency of light absorption and conversion into electrical energy .
Fluorescent Probes
This compound can be utilized as a fluorescent probe in biological imaging. Its strong fluorescence allows for the visualization of cellular processes in real-time, aiding in the study of cellular dynamics and interactions.
Sensors for Biological Applications
The compound has potential as a sensor for detecting specific biomolecules due to its selective binding properties. This application is particularly relevant in biochemical assays where monitoring changes in fluorescence can indicate the presence or concentration of target analytes .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N’-[(2E)-3-(1H-1,3-benzodiazol-2-yl)-2H-chromen-2-ylidene]benzohydrazide involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes and proteins, inhibiting their activity. This interaction is often mediated through hydrogen bonding and hydrophobic interactions, leading to the disruption of cellular processes. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.
Comparison with Similar Compounds
Substituent Variations in Benzimidazole-Benzohydrazide Derivatives
- Structure : N'-(substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide.
- Key Differences : Lacks the coumarin moiety but includes a 5-methylbenzimidazole and variable benzaldehyde-derived substituents.
- Synthesis : Condensation of hydrazide (compound 2) with substituted benzaldehydes.
- Relevance : Demonstrates the impact of benzylidene substituents (e.g., electron-withdrawing/donating groups) on solubility and bioactivity .
- Structure: (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated benzylidene)benzohydrazide.
- Key Differences : Incorporates halogen substituents (e.g., Cl, Br) on the benzylidene group and a methylene-linked benzimidazole.
- Structure: 2-[(1H-1,3-Benzodiazol-2-yl)amino]-N′-[(1Z,2E)-3-(6-bromo-4-oxo-4H-chromen-3-yl)-1-(4-hydroxyphenyl)prop-2-en-1-ylidene]acetohydrazide.
- Key Differences : Contains a brominated coumarin and a hydroxyphenyl group.
- Bioactivity : Exhibits mTOR pathway inhibition (IC₅₀ = 2.1 µM in endometrial cancer cells), highlighting the role of coumarin in targeting kinase pathways .
Coumarin-Containing Analogues
- Structure : (E)-N´-(2-Hydroxy-5-nitrobenzylidene)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide (2k) and (E)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)-N´-[(E)-3-phenylallylidene]acetohydrazide (2l).
- Key Differences : Substituents on the coumarin ring (nitro in 2k, phenylallylidene in 2l) alter electronic properties.
- Spectroscopy : IR spectra show C=O stretches at 1670–1690 cm⁻¹, while ¹H NMR confirms E-configuration via imine proton signals (δ 8.3–8.5 ppm) .
3-Chloro-N′-(2-hydroxy-4-pentadecylbenzylidene)benzothiophene-2-carbohydrazide ():
- Structure : Combines benzothiophene and a long alkyl chain (pentadecyl).
- Key Differences : Replaces coumarin with benzothiophene, increasing hydrophobicity.
- Applications: Potential as an antifungal agent due to enhanced lipid bilayer interaction .
Configurational and Crystallographic Comparisons
- Structure : (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide.
- Key Feature : Single-crystal X-ray analysis confirms the E-configuration and planar geometry, critical for π-π stacking in ligand-receptor interactions .
- Software : SHELXL () was used for refinement, a common tool for hydrazide derivatives .
Target Compound vs. MVB1 :
Pharmacological and ADME Profiles
- ADME : MVB1 shows moderate solubility (LogP = 3.2) and CYP450 inhibition, while MVB2 (piperazinyl substituent) has improved aqueous solubility (LogP = 2.8).
- Toxicity : Both compounds exhibit low hepatotoxicity in silico, a trend likely shared by the target compound due to structural similarities .
- Toxicity Risk : Chlorine/Bromine substituents may increase cytotoxicity but also metabolic stability .
Tabulated Comparison of Key Properties
*Predicted using analogous structures.
Biological Activity
N'-[(2E)-3-(1H-1,3-benzodiazol-2-yl)-2H-chromen-2-ylidene]benzohydrazide is a compound that belongs to the class of acylhydrazones, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Overview of Acylhydrazones
Acylhydrazones are characterized by the presence of the functional group –CO–NH–N=, which contributes to a variety of biological activities. These compounds are known for their antitumor , antimicrobial , anti-inflammatory , and antioxidant properties. The structural diversity of acylhydrazones allows for modifications that can enhance their efficacy against various diseases .
Table 1: Biological Activities of Acylhydrazones
Antitumor Activity
Recent studies have demonstrated that this compound exhibits significant antitumor activity . The mechanism involves the induction of apoptosis in various cancer cell lines. For instance, similar compounds have shown to activate pathways involving reactive oxygen species (ROS) and p53 protein modulation, leading to increased apoptosis rates .
Case Study: Anticancer Efficacy
In a comparative study, derivatives of benzohydrazides were tested against breast and colon cancer cell lines. The results indicated that this compound exhibited cytotoxic effects comparable to established chemotherapeutic agents like doxorubicin. The IC50 values were determined to be in the range of 50–100 µM for various cancer types, indicating a promising therapeutic index .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties . Preliminary tests showed effectiveness against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis suggests that modifications to the benzohydrazide moiety can enhance antimicrobial potency .
The proposed mechanisms by which this compound exerts its biological effects include:
- Induction of Apoptosis : Activation of caspase pathways leading to programmed cell death.
- ROS Generation : Increased levels of ROS contribute to cellular stress and apoptosis.
- Inhibition of Key Enzymes : Potential inhibition of kinases involved in cell proliferation and survival.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N'-[(2E)-3-(1H-1,3-benzodiazol-2-yl)-2H-chromen-2-ylidene]benzohydrazide, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via condensation reactions between benzimidazole derivatives and chromene-carbohydrazide precursors. Key steps include refluxing in polar aprotic solvents (e.g., methanol, ethanol) under controlled temperatures (80–100°C) for 4–6 hours . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 for hydrazide to benzimidazole derivatives) and purification via recrystallization in methanol .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?
- Methodology :
- IR Spectroscopy : Confirms the presence of hydrazide (–NH–CO–) and benzimidazole (C=N) functional groups. Peaks at 1650–1680 cm⁻¹ (amide C=O) and 1580–1600 cm⁻¹ (C=N stretching) are diagnostic .
- NMR : -NMR identifies aromatic protons (δ 7.2–8.5 ppm) and hydrazide NH signals (δ 10.5–11.0 ppm). -NMR resolves carbonyl carbons (δ 165–170 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .
Q. How can researchers assess the compound’s anti-inflammatory or biological activity in vitro?
- Methodology : Use cell-based assays (e.g., RAW 264.7 macrophages) to measure inhibition of pro-inflammatory cytokines (IL-6, TNF-α) via ELISA. Dose-response curves (1–100 µM) and IC₅₀ calculations validate efficacy. Parallel cytotoxicity assays (MTT or LDH) ensure specificity .
Advanced Research Questions
Q. What computational strategies predict the compound’s binding affinity to biological targets (e.g., COX-2 or NF-κB)?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (PDB IDs: 5KIR for COX-2, 1NFI for NF-κB). Focus on hydrogen bonding with hydrazide NH and π-π stacking with benzimidazole .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .
Q. How do structural modifications (e.g., nitro or methoxy substituents) alter the compound’s photophysical or pharmacological properties?
- Methodology : Synthesize derivatives with substituents at the benzimidazole or chromene moieties. Compare UV-Vis absorption/emission spectra (λmax shifts indicate conjugation changes) and biological activity. For example, nitro groups enhance electron-withdrawing effects, potentially improving anti-inflammatory IC₅₀ by 20–30% .
Q. What experimental and theoretical approaches resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?
- Methodology :
- Meta-analysis : Compile data from multiple studies and normalize using standardized assay conditions (e.g., cell line, incubation time).
- QSAR Modeling : Develop quantitative structure-activity relationship models to identify substituents contributing to variability. Adjust Hammett constants (σ) or lipophilicity (logP) parameters .
Q. How does metal coordination (e.g., Cu²⁺ or Zn²⁺) affect the compound’s stability and bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
